Product packaging for Oxazolo[4,5-d]pyrimidine(Cat. No.:CAS No. 42850-93-1)

Oxazolo[4,5-d]pyrimidine

Cat. No.: B6598680
CAS No.: 42850-93-1
M. Wt: 121.10 g/mol
InChI Key: UDLYKXSOGKUKHH-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of the Oxazolo[4,5-d]pyrimidine System

The synthesis of the isomeric oxazolo[5,4-d]pyrimidine (B1261902) system was first reported in 1905 by Clapp. nih.govmdpi.com This initial work laid the foundation for the exploration of related fused heterocyclic systems. While the oxazolo[5,4-d]pyrimidine isomer has been extensively studied, the this compound system remained comparatively less explored for a considerable period. nih.govarkat-usa.org The structural significance of the this compound core lies in its nature as a purine (B94841) isostere, where one of the nitrogen atoms in the imidazole (B134444) ring of a purine is replaced by an oxygen atom. mdpi.com This similarity to the fundamental building blocks of nucleic acids, adenine (B156593) and guanine, makes it a compelling candidate for interacting with biological targets. mdpi.comnih.gov

Nomenclature and Core Structural Characteristics of this compound

The systematic name for this heterocyclic system is dntb.gov.uaarkat-usa.orgThis compound. nih.gov The core structure consists of a five-membered oxazole (B20620) ring fused to a six-membered pyrimidine (B1678525) ring. The fusion occurs at the 4 and 5 positions of the pyrimidine ring. This arrangement results in a planar, aromatic system with a unique distribution of electrons, which influences its chemical reactivity and biological interactions.

Table 1: Core Structural and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₃N₃O nih.gov
Molecular Weight121.10 g/mol nih.gov
IUPAC Name dntb.gov.uaarkat-usa.orgThis compound nih.gov
CAS Number42850-93-1 nih.gov

Classification and Relationship to Other Fused Heterocyclic Systems

This compound belongs to the broad class of fused heterocyclic compounds. It is an isomer of other oxazolopyrimidine systems, such as oxazolo[5,4-d]pyrimidine, oxazolo[5,4-b]pyridine, and oxazolo[4,5-c]pyridine. mdpi.com Its structural relationship to purines is of particular importance, classifying it as a purine analog. mdpi.com This relationship is the foundation for much of the interest in its biological activity, as it can potentially mimic or antagonize the functions of natural purines in various biochemical pathways. Other related fused pyrimidine systems include thiazolo[4,5-d]pyrimidines, where a sulfur atom replaces the oxygen, and pyrrolo[2,3-d]pyrimidines. nih.govmdpi.com

Prevalence and Academic Interest in this compound as a Privileged Scaffold

While historically less studied than its [5,4-d] isomer, there has been a growing academic interest in this compound. nih.govarkat-usa.org This is due to its recognition as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine moiety itself is a well-established privileged motif in medicinal chemistry. scialert.netscispace.com The fusion of the oxazole ring introduces additional structural and electronic features that can be exploited for the design of targeted therapeutic agents. nih.gov Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities, including anticancer and antiviral properties, further fueling its investigation. arkat-usa.orgarkat-usa.org The development of new synthetic methods has also made this scaffold more accessible for research, allowing for the creation of diverse libraries of compounds for biological screening. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O B6598680 Oxazolo[4,5-d]pyrimidine CAS No. 42850-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,3]oxazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYKXSOGKUKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433667
Record name oxazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42850-93-1
Record name oxazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Oxazolo 4,5 D Pyrimidine Core and Its Derivatives

Classical Annulation Strategies for Oxazolo[4,5-d]pyrimidine Synthesis

The traditional and most fundamental approaches to constructing the this compound core rely on annulation, which is the formation of a new ring onto a pre-existing one. These strategies are generally divided into two main pathways: building the pyrimidine (B1678525) ring onto an oxazole (B20620) precursor or, conversely, forming the oxazole ring from a pyrimidine starting material.

Cyclization of Oxazole Precursors to Form the Pyrimidine Ring

This approach begins with a suitably functionalized oxazole ring and forms the fused pyrimidine ring in a subsequent cyclization step. A key starting material for this strategy is the azlactone, or 2,4-disubstituted-5(4H)-oxazolone.

One documented method involves the reaction of 2,4-disubstituted azlactones with carbamides or thiocarbamides. acs.org This reaction leads to the formation of pentahydro-oxazolo[4,5-d]pyrimidines. Specifically, treatment of the azlactone precursor with carbamides yields 2-oxo-pentahydro-oxazolo[4,5-d]pyrimidines, while treatment with thiocarbamides results in the corresponding 2-thioxo derivatives. acs.org This method provides a straightforward entry into the saturated core of the this compound system.

Table 1: Synthesis of Pentahydro-oxazolo[4,5-d]pyrimidines from Azlactone Precursors acs.org

Starting Material (Azlactone) Reagent Product
2,4-Disubstituted azlactone Carbamide 3,4-substituted-phenyl-2-oxo-6-substituted-1,2,3,4,6-pentahydro-oxazolo[4,5-d]pyrimidine

Cyclization of Pyrimidine Precursors to Form the Oxazole Ring

The alternative classical strategy involves the construction of the oxazole ring onto a pre-existing, appropriately substituted pyrimidine. This is a common and versatile method for synthesizing various fused heterocyclic systems. nih.govnih.gov The key to this approach is the use of a pyrimidine bearing vicinal functional groups at the 4- and 5-positions that can react to form the oxazole ring.

While specific examples for the this compound system are not extensively detailed in recent literature, the strategy can be illustrated by analogous syntheses of the closely related thiazolo[4,5-d]pyrimidine (B1250722) core. For instance, the cyclization of a 5-thiocyanato-pyrimidine using acetic anhydride (B1165640) leads to the formation of the fused thiazole (B1198619) ring. nih.gov A similar pathway to the this compound core would typically involve a 4-amino-5-hydroxypyrimidine or a 5-amino-4-chloropyrimidine (B1282369) derivative, which could undergo intramolecular cyclization or react with a one-carbon synthon to close the oxazole ring. For example, the reaction of a 4-aminopyrimidin-5-ol (B1283993) with a carboxylic acid derivative would be a plausible route to form the fused oxazole ring.

Modern Synthetic Approaches to this compound Derivatives

While classical methods provide reliable access to the core structure, modern synthetic organic chemistry offers a range of powerful tools to improve efficiency, yield, and the ability to generate diverse libraries of derivatives. These include transition-metal-catalyzed reactions and advanced process technologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of heterocyclic cores. wikipedia.orgmdpi.com These reactions typically involve coupling an organohalide or pseudohalide derivative of the heterocycle with a suitable partner, such as a boronic acid (Suzuki) or an amine (Buchwald-Hartwig).

Although specific applications of these reactions directly on the this compound scaffold are not widely reported, their utility is well-established for a variety of related fused pyrimidine systems. For example, Suzuki-Miyaura coupling has been successfully applied to 2,4-dichloropyrimidines and 3-bromo-pyrazolo[1,5-a]pyrimidines, demonstrating that C-C bonds can be efficiently formed at specific positions on the pyrimidine ring under microwave irradiation. semanticscholar.orgnih.gov Similarly, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and has been used in cascade reactions to synthesize complex fused pyrimidines like pyrido[2,3-d]pyrimidines. rsc.org These precedents strongly suggest that halo-substituted oxazolo[4,5-d]pyrimidines would be viable substrates for palladium-catalyzed cross-coupling to introduce a wide range of aryl, heteroaryl, and amino substituents.

Table 2: Examples of Palladium-Catalyzed Reactions on Related Fused Pyrimidines

Reaction Type Substrate Catalyst System (Example) Product Type Reference
Suzuki-Miyaura 2,4-Dichloropyrimidine Pd(PPh₃)₄ / K₂CO₃ C4-Aryl pyrimidine semanticscholar.org
Suzuki-Miyaura 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one XPhosPdG2 / XPhos / K₂CO₃ C3-Aryl pyrazolo[1,5-a]pyrimidin-5-one nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. The Biginelli reaction, a classic MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.org

While a direct MCR for the one-pot synthesis of the this compound core has not been prominently described, MCRs are used to generate complex precursors for fused pyrimidines. For example, a one-pot, three-component reaction has been used to synthesize a 3-methyl-5-oxopyrazol propanenitrile, which serves as a precursor for oxazole derivatives. acs.org Furthermore, MCR strategies are extensively used in the synthesis of other fused pyrimidine systems. The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been applied to the synthesis of 3-aminoimidazo[1,2-α]pyrimidines. vapourtec.com The development of a novel MCR that directly assembles the this compound scaffold remains a target for synthetic chemists.

Microwave-Assisted and Flow Chemistry Synthesis

Modern process technologies like microwave-assisted synthesis and continuous flow chemistry are increasingly being adopted to accelerate and optimize the synthesis of heterocyclic compounds. Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields by promoting rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of various fused pyrimidines, including the Suzuki coupling of halogenated pyrimidines and the synthesis of thiazolopyrimidine derivatives. semanticscholar.orgwikipedia.org For instance, microwave-assisted Suzuki reactions on pyrazolo[1,5-a]pyrimidines reduced reaction times to minutes while achieving good yields. nih.gov

Continuous flow chemistry offers advantages such as enhanced safety, scalability, and precise control over reaction parameters like temperature and pressure. acs.org This technology has been effectively used to synthesize fused pyrimidinones (B12756618) and quinolones at high temperatures and pressures, enabling the use of low-boiling solvents and achieving high conversions in minutes. acs.org Multicomponent reactions to form fused imidazoles have also been shown to benefit from flow conditions, leading to improved regioselectivity and shorter reaction times compared to batch processing. vapourtec.com The application of these advanced technologies holds significant promise for the efficient and scalable synthesis of this compound derivatives.

Regioselectivity and Stereocontrol in this compound Synthesis

The controlled synthesis of specific isomers is a critical aspect of creating complex molecules like oxazolo[4,5-d]pyrimidines. Regioselectivity, the control of the orientation of bond formation, and stereocontrol, the control of the three-dimensional arrangement of atoms, are paramount in achieving the desired molecular architecture and, consequently, the biological activity.

One notable method for the synthesis of substituted oxazolo[4,5-d]pyrimidines involves the reaction of 2,4-disubstituted azlactones with thiocarbamides or carbamides. This approach leads to the formation of pentahydro-oxazolo[4,5-d]pyrimidines. The regioselectivity of this reaction is determined by the nucleophilic attack of the nitrogen atoms of the (thio)carbamide on the carbonyl groups of the azlactone, followed by cyclization. Specifically, treatment of azlactones with thiocarbamides yields 2-thioxo-pentahydro-oxazolo[4,5-d]pyrimidines, while carbamides produce the corresponding 2-oxo derivatives. researchgate.net The substitution pattern of the final product is dictated by the substituents present on the starting azlactone and (thio)carbamide.

While the existing literature provides foundational methods, detailed studies focusing on achieving high levels of stereocontrol in the synthesis of chiral this compound derivatives are not extensively reported. The development of stereoselective methodologies, potentially employing chiral catalysts or auxiliaries, remains an area for further investigation to access enantiomerically pure compounds for pharmacological evaluation.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. For the synthesis of pyrimidine-containing scaffolds, several eco-friendly techniques have been explored, which can be conceptually applied to the synthesis of oxazolo[4,5-d]pyrimidines.

Ultrasound-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov The application of ultrasound can promote the reactions involved in the formation of the pyrimidine ring, potentially reducing the need for high temperatures and harsh reagents. rjbc.ru

Microwave-assisted synthesis is another green technique that can significantly accelerate chemical reactions. By directly heating the reaction mixture, microwave irradiation can lead to rapid and efficient formation of the desired products, often with improved yields and purity compared to conventional heating methods. While specific examples for the this compound core are not abundant, the successful application of microwave-assisted synthesis for other fused pyrimidine systems suggests its potential in this area. mdpi.com

The use of eco-friendly solvents and catalyst-free conditions are also central tenets of green chemistry. Research into the synthesis of related oxazole and pyrazole (B372694) derivatives has demonstrated the feasibility of one-pot, three-component reactions in environmentally benign solvents, completely avoiding the use of catalysts. researchgate.net Adopting such strategies for the synthesis of oxazolo[4,5-d]pyrimidines would represent a significant step towards more sustainable chemical processes.

Preparation of Key Intermediates for this compound Functionalization

The ability to introduce a variety of functional groups onto the this compound core is essential for developing a library of compounds for structure-activity relationship (SAR) studies. This requires access to versatile, functionalized intermediates.

A crucial class of intermediates for the synthesis of oxazolo[4,5-d]pyrimidines are 4-aminooxazole-5-carboxylates and their derivatives. These compounds contain the necessary functionalities for the subsequent construction of the fused pyrimidine ring. The synthesis of analogous 2-aminothiazole-5-carboxylates, which serve as precursors for thiazolo[4,5-d]pyrimidines, often involves the reaction of a β-ketoester with a source of sulfur and ammonia (B1221849) or an appropriate thiourea derivative. google.comgoogle.comchemicalbook.com A similar synthetic logic can be applied to the oxazole series, where an appropriately substituted α-amino nitrile or a related precursor could be cyclized to form the desired 4-aminooxazole intermediate.

For instance, the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate can be achieved through a one-pot reaction involving the bromination of an acetoacetate (B1235776) followed by cyclization with a thiourea derivative. google.com This strategy highlights a potential pathway for the synthesis of the corresponding oxazole intermediates by using an appropriate oxygen-containing cyclization partner.

The following table summarizes some key intermediates and their potential synthetic utility in the preparation of diverse this compound derivatives.

IntermediateStructurePotential Functionalization
2,4-Disubstituted azlactoneAzlactone structureSource of the oxazole ring and substituents at positions 2 and the pyrimidine ring.
Ethyl 4-aminooxazole-5-carboxylateAminooxazole structurePrecursor for building the pyrimidine ring with various substituents.
5,7-Dichloro-oxazolo[4,5-d]pyrimidineDichloro-oxazolopyrimidine structureVersatile intermediate for nucleophilic substitution reactions to introduce diverse functional groups at the 5 and 7 positions.

The development of efficient and scalable routes to these and other key intermediates is a continuing focus of research in this area, as it directly enables the exploration of the chemical and biological space of the this compound scaffold.

Chemical Reactivity and Transformations of Oxazolo 4,5 D Pyrimidine Derivatives

Electrophilic Substitution Reactions on the Oxazolo[4,5-d]pyrimidine Ring System

Detailed studies focusing specifically on the electrophilic substitution reactions on the aromatic core of this compound are not extensively reported in the current scientific literature. Fused heterocyclic systems like oxazolopyrimidines are generally considered electron-deficient due to the presence of multiple electronegative nitrogen atoms and the oxazole (B20620) ring. This inherent electron-poor nature tends to deactivate the ring system towards attack by electrophiles, making such substitutions challenging and often requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a well-documented and crucial transformation for the derivatization of the this compound scaffold. The most common approach involves the introduction of a good leaving group, typically a halogen, at the C-7 position of the pyrimidine (B1678525) ring.

This is generally achieved by first synthesizing an oxazolo[4,5-d]pyrimidin-7(6H)-one intermediate. Subsequent treatment of this pyrimidinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively converts the C-7 hydroxyl group (in its tautomeric form) into a chloro substituent. researchgate.net This 7-chlorothis compound (B13630532) derivative is an excellent substrate for SNAr reactions.

The chlorine atom at the C-7 position can be readily displaced by a variety of nucleophiles, most notably primary and secondary amines. The reaction is typically carried out by heating the 7-chloro derivative with the desired amine in a suitable solvent like dioxane, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. researchgate.net This method provides high yields of the corresponding 7-amino-substituted oxazolo[4,5-d]pyrimidines. researchgate.net

Reactant (7-Chloro Derivative)Nucleophile (Amine)Product (7-Amino Derivative)Reaction Conditions
7-Chloro-2-phenylthis compoundPyrrolidine7-(Pyrrolidin-1-yl)-2-phenylthis compoundDioxane, Reflux, 6h
7-Chloro-2-phenylthis compoundPiperidine7-(Piperidin-1-yl)-2-phenylthis compoundDioxane, Reflux, 6h
7-Chloro-2-phenylthis compoundMorpholine7-(Morpholin-4-yl)-2-phenylthis compoundDioxane, Reflux, 6h
7-Chloro-2-(4-chlorophenyl)this compoundPiperazine (B1678402)7-(Piperazin-1-yl)-2-(4-chlorophenyl)this compoundDioxane, Reflux, 6h

Functionalization at Specific Positions of the this compound Scaffold (e.g., C-2, C-5, C-7)

The functionalization of the this compound core is strategically important for modifying the physicochemical and biological properties of these molecules. The primary positions for substitution are C-2, C-5, and C-7.

C-7 Position : As detailed in the section on SNAr reactions, the C-7 position is the most readily and widely functionalized site. researchgate.net Starting from the versatile 7-chloro intermediate, a diverse array of substituents can be introduced by reaction with various nucleophiles, particularly amines. This allows for the systematic exploration of structure-activity relationships in drug discovery programs. researchgate.net

C-2 Position : The substituent at the C-2 position is typically incorporated early in the synthetic sequence, prior to the formation of the fused pyrimidine ring. The choice of starting material, often a 2-substituted oxazole derivative, dictates the group present at the C-2 position in the final this compound product. For example, using a 2-phenyl- or 2-(4-chlorophenyl)oxazolone starting material leads to the corresponding 2-aryl-substituted final products. researchgate.net

C-5 Position : Direct functionalization at the C-5 position of a pre-formed aromatic this compound ring is not commonly reported. Substituents at this position are generally introduced at an earlier stage, during the synthesis of the pyrimidine ring precursor.

Ring-Opening and Rearrangement Reactions of Oxazolo[4,5-d]pyrimidines

The stability of the fused aromatic this compound ring system means that ring-opening and rearrangement reactions are not commonly observed transformations under typical synthetic conditions. While rearrangements like the Boulton–Katritzky rearrangement have been observed in related isoxazole (B147169) systems, beilstein-journals.org and Dimroth rearrangements in the isomeric oxazolo[5,4-d]pyrimidines, nih.gov specific literature detailing such reactions for the this compound scaffold is currently unavailable. Similarly, conditions leading to the selective opening of either the oxazole or pyrimidine ring have not been extensively documented.

Oxidation, Reduction, and Other Redox Transformations

Information regarding the oxidation, reduction, and other redox transformations of the aromatic this compound core is limited. While the synthesis of this scaffold can involve precursors in different oxidation states, such as the conversion of an oxazolo[4,5-d]pyrimidin-7(6H)-one to a 7-chloro derivative, researchgate.net studies on the direct oxidation or reduction of the fully aromatic heterocyclic system are not prominent in the literature. The synthesis of reduced forms, such as pentahydro-oxazolo[4,5-d]pyrimidines, has been reported, but this involves building the saturated ring system rather than reducing the aromatic core.

Derivatization through Side-Chain Modifications

Once the this compound core has been functionalized, further chemical transformations can be performed on the introduced side chains. This strategy allows for the fine-tuning of molecular properties without altering the core scaffold.

A clear example of this is the derivatization of amino groups attached at the C-7 position. For instance, a 7-(piperazin-1-yl)this compound, synthesized via SNAr reaction, contains a secondary amine on the piperazine ring that can undergo further reaction. Treatment of this derivative with various alkyl- or arylsulfonyl chlorides in the presence of a base leads to the formation of the corresponding sulfonamides in good yields. researchgate.net This demonstrates how side chains can be elongated and functionalized to produce a new library of compounds from a common intermediate. researchgate.net

Starting MaterialReagentProductReaction Conditions
7-(Piperazin-1-yl)-2-(4-chlorophenyl)this compoundMethanesulfonyl chloride7-[4-(Methylsulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)this compoundDioxane, Et₃N, Heat
7-(Piperazin-1-yl)-2-(4-chlorophenyl)this compoundBenzenesulfonyl chloride7-[4-(Phenylsulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)this compoundDioxane, Et₃N, Heat
7-(Piperazin-1-yl)-2-(4-chlorophenyl)this compound4-Methylbenzenesulfonyl chloride7-[4-(p-Tolylsulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)this compoundDioxane, Et₃N, Heat

Structure Activity Relationship Sar Studies and Rational Design Principles for Oxazolo 4,5 D Pyrimidine Derivatives

Elucidation of Essential Pharmacophoric Features within the Oxazolo[4,5-d]pyrimidine Scaffold

The this compound core is recognized as a purine (B94841) isostere, where an oxazole (B20620) ring replaces the imidazole (B134444) moiety of the natural purine structure. nih.govmdpi.com This bioisosteric relationship is a foundational concept in its pharmacophoric identity, suggesting that it can interact with biological targets that recognize purines, such as kinases and other ATP-binding proteins. nih.govmdpi.com

The essential pharmacophoric features of the this compound scaffold can be distilled down to a combination of hydrogen bond donors and acceptors, as well as a planar aromatic system capable of engaging in π-stacking interactions. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atom in the oxazole ring are key hydrogen bond acceptors. The potential for substitution at various positions around the core allows for the introduction of additional hydrogen bond donors or acceptors, as well as hydrophobic and steric features that can be tailored to fit the specific topology of a target's binding site.

For instance, in the context of kinase inhibition, the oxazolo[5,4-d]pyrimidine (B1261902) moiety can position itself within the ATP binding site, forming crucial hydrogen bonds with the hinge region of the kinase. nih.gov This interaction is a common feature for many kinase inhibitors and highlights the importance of the nitrogen atoms in the pyrimidine ring as key pharmacophoric points.

Impact of Substituent Nature and Position on Molecular Interactions

The nature and position of substituents on the this compound scaffold have a profound impact on the molecule's interaction with its biological targets, influencing potency, selectivity, and pharmacokinetic properties.

At the C2-position , the introduction of aromatic or heteroaromatic rings has been shown to be generally more favorable for activity compared to aliphatic substituents. mdpi.com These aromatic moieties can engage in additional π-stacking or hydrophobic interactions within the binding pocket. The substitution pattern on these aromatic rings is also critical. For example, in a series of oxazolo[5,4-d]pyrimidine derivatives, the presence of a 4-pyridyl group at the C2-position was found to be essential for potent kinase inhibition. mdpi.com Furthermore, the introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group or a chlorine (Cl) atom, on a phenyl ring at C2 has been shown to increase binding affinities for certain receptors. mdpi.com Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity.

Substituents at the C5-position can also modulate activity. For example, the introduction of a methyl group at this position in some oxazolo[5,4-d]pyrimidine analogs resulted in a significant increase in binding affinity for the CB2 receptor, likely due to favorable hydrophobic interactions. mdpi.com

The C7-position is another critical point for modification. The introduction of various amino substituents at this position can significantly influence biological activity. For instance, the presence of aliphatic-amino chains at C7 has been explored for BCL-2 inhibitory activity in the oxazolo[5,4-d]pyrimidine series. mdpi.com In another study, a piperazine (B1678402) moiety at C7 was shown to be a key feature for potent and selective CB2 receptor antagonists. mdpi.com The nature of the substituent on the piperazine ring further refines the activity, with lipophilic groups like methyl or ethyl piperazine contributing to better binding affinity compared to more hydrophilic groups. mdpi.com

The following table summarizes the observed effects of substituents at different positions on the oxazolo[5,4-d]pyrimidine scaffold, primarily drawn from studies on the isomeric system.

PositionSubstituent TypeGeneral Effect on Activity
C2Aromatic/HeteroaromaticGenerally Favorable
C2AliphaticGenerally Less Favorable
C2 (on Phenyl)Electron-withdrawing (e.g., Cl, CF3)Can Increase Affinity
C5MethylCan Increase Affinity (Hydrophobic Interactions)
C7PiperazineFavorable for Receptor Antagonism
C7Aliphatic Amino ChainsCan Confer Inhibitory Activity

Design Strategies for Modulating Molecular Recognition and Binding Affinities

Several design strategies are employed to modulate the molecular recognition and binding affinities of this compound derivatives, leveraging the SAR insights discussed previously.

One key strategy is structure-based drug design (SBDD) , which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. Molecular docking studies, a cornerstone of SBDD, can predict the binding mode of this compound derivatives within the active site of a target. nih.govrsc.org This allows for the rational introduction of functional groups that can form specific, affinity-enhancing interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts. For example, docking studies of oxazolo[5,4-d]pyrimidine derivatives into the VEGFR2 kinase domain have guided the design of potent inhibitors by ensuring optimal interactions with key residues like Glu885 and Cys919 in the hinge region. nih.gov

Another important strategy is the introduction of conformational constraints . By incorporating rigid structural elements or creating cyclic analogs, the conformational flexibility of a molecule can be reduced. This can lead to a more favorable binding entropy and an increase in affinity, provided the constrained conformation is the bioactive one.

Development of SAR Models for this compound Analogs

The development of predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models, is a valuable tool in the rational design of novel this compound analogs. However, the development of such models specifically for the this compound scaffold is not extensively reported in the literature, likely due to the limited number of systematically studied series of compounds for this particular isomer. mdpi.com

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds. A QSAR study on a series of oxadiazolo[3,4-d]pyrimidine nucleoside derivatives, for instance, indicated that compounds with low lipophilicity (logP) and specific surface properties were likely to have higher antiviral activity. nih.gov While this study was not on the this compound core, it illustrates the type of insights that can be gained from such models.

Pharmacophore models define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. These models can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based). A pharmacophore model for a series of this compound-based inhibitors would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. Such a model could then be used to virtually screen large compound libraries to identify new potential hits with the desired pharmacophoric features.

Scaffold Hopping and Bioisosteric Replacements in this compound Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining the essential pharmacophoric features required for biological activity. This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

The this compound scaffold itself can be considered a result of scaffold hopping from the naturally occurring purine scaffold. nih.govmdpi.com In this case, the imidazole ring of purine is replaced by an oxazole ring. This modification can alter the electronic properties, metabolic stability, and interaction profile of the molecule. For instance, in the context of cannabinoid receptor ligands, replacing a 9H-purine ring with an oxazolo[5,4-d]pyrimidine moiety was shown to double the binding affinity for the CB2 receptor. mdpi.com

Bioisosteric replacement is a related concept that involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a molecule that retains similar biological activity. This strategy is widely used to fine-tune the properties of a lead compound.

Examples of bioisosteric replacements in the context of oxazolo[5,4-d]pyrimidine design include:

Replacement of a phenyl ring with a heteroaromatic ring: This can alter the hydrogen bonding capacity and solubility of the molecule.

Substitution of a hydroxyl group with a fluorine atom: This can block metabolic oxidation at that position and may also influence binding affinity.

Replacing a methylthio group with a selenoether or trifluoromethylthio group: This can be done to improve metabolic stability without sacrificing potency.

One study on the design of novel oxazolo[5,4-d]pyrimidines as CB2 receptor antagonists explicitly utilized a scaffold hopping strategy. nih.gov This approach successfully identified potent and selective antagonists, demonstrating the utility of this strategy in exploring new chemical space around the oxazolopyrimidine core. nih.gov

The following table provides a summary of some this compound derivatives and their reported anticancer activity.

CompoundR1R2Cell LineActivity (GI50 in µM)
1 2-thienylHMDA-MB-2311.1
2 2-thienylClMDA-MB-2311.0
3 2-furylHMDA-MB-2311.8
4 2-furylClMDA-MB-2311.1
5 4-fluorophenylHMDA-MB-2310.82
6 4-fluorophenylClMDA-MB-2311.1

Data extracted from a study on the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine derivatives. nih.gov

Computational and Theoretical Investigations of Oxazolo 4,5 D Pyrimidine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the oxazolo[4,5-d]pyrimidine core. These methods can elucidate the electronic distribution, molecular geometry, and reactivity of the molecule.

Studies have shown that the this compound system is essentially planar. mdpi.com This planarity is a crucial feature, as it influences how these molecules interact with biological targets, such as the active sites of enzymes or receptors. X-ray crystallography studies have provided precise measurements of bond lengths and angles within the fused ring system. For instance, in a 7-amino-oxazolo[5,4-d]pyrimidine derivative, a notable localization of double bonds in the pyrimidine (B1678525) ring was observed. The C4–N3a bond length was found to be 1.322(2) Å, which is shorter than the C5-N4 (1.347(2) Å) and C7–N6 (1.358(2) Å) bonds. mdpi.com This, in conjunction with the shortening of the exocyclic C7-N7 bond, suggests a degree of aromaticity loss in the ring system upon substitution. mdpi.com

These structural details, determined experimentally and rationalized through quantum chemical calculations, are vital for understanding the molecule's reactivity and its ability to participate in various intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For this compound derivatives, docking studies have been instrumental in identifying and optimizing their potential as inhibitors of various kinases involved in cancer progression.

A significant body of research has focused on the interaction of oxazolo[5,4-d]pyrimidine (B1261902) derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. mdpi.comnih.govnih.gov In silico analyses have consistently identified these compounds as potent inhibitors of VEGFR-2. mdpi.comnih.govnih.gov Docking studies have revealed that these derivatives can bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.gov Specific interactions often include the formation of hydrogen bonds with key amino acid residues in the hinge region, such as Cys919 and Glu885. mdpi.comnih.gov Additionally, hydrophobic interactions with residues in the allosteric pocket contribute to the binding affinity. nih.gov

The binding energies and predicted inhibition constants (Ki) from these studies provide a quantitative measure of the binding affinity, allowing for the ranking of different derivatives. For example, a series of novel oxazolo[5,4-d]pyrimidine derivatives showed free energies of binding to VEGFR-2 in the range of -38.5 to -47.3 kJ/mol. nih.gov

DerivativeTargetPredicted Binding Energy (kJ/mol)Key Interacting Residues
Oxazolo[5,4-d]pyrimidine Series 1VEGFR-2-38.5 to -47.3Glu885, Cys919, Leu889, Ile892
7-piperazine substituted oxazolo[4,5-d]pyrimidinesVEGFR-2-9.6 to -10.1 (ΔG kcal/mol)Not specified

Note: The binding energies are reported as presented in the source literature and may be calculated using different scoring functions.

Similarly, docking studies have been employed to investigate the interaction of oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, a related class of compounds, with the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies have highlighted the importance of hydrogen bond interactions with residues such as Met793 in the EGFR active site. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and the stability of the complex over time. MD simulations can provide insights into the binding kinetics and the thermodynamics of ligand binding.

For derivatives of the related oxazolo[4,5-g]quinazolin-2(1H)-one scaffold, MD simulations have been performed to confirm the stability of the ligand-protein complexes with EGFR. nih.gov These simulations monitor the trajectory of the atoms over a period of time, providing information on the flexibility of the ligand and the protein, as well as the persistence of key intermolecular interactions identified in docking studies. A stable complex in an MD simulation is often indicative of a favorable binding event.

While specific MD simulation studies focusing on the conformational analysis and binding kinetics of the core this compound are not extensively detailed in the provided context, this computational technique remains a crucial step in the validation of docking results and in gaining a deeper understanding of the dynamic nature of the ligand-receptor interactions for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and to guide the design of more potent derivatives.

For oxazolo[5,4-d]pyrimidine derivatives, extensive Structure-Activity Relationship (SAR) studies have been conducted, which form the foundation of QSAR modeling. mdpi.com These studies have explored the impact of various substituents at different positions of the oxazolopyrimidine core on their anticancer activity.

Key SAR findings for oxazolo[5,4-d]pyrimidine derivatives as kinase inhibitors include:

Substituents at the C2 position: Aromatic substituents are generally favored over aliphatic ones for inhibitory activity against targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). mdpi.com

Substituents at the C7 position: The nature and size of the substituent at this position significantly influence the biological activity. For instance, in a series of VEGFR-2 inhibitors, the presence of aliphatic amino chains at the C7 position was a key structural feature. mdpi.com

Substituents on aniline (B41778) moieties: For derivatives with an anilino group, substituents on the phenyl ring play a crucial role. For example, a hydroxyl group or a chlorine atom at the meta position can increase receptor inhibition. mdpi.com

While a specific QSAR model for this compound is not detailed in the provided search results, the wealth of SAR data available provides a strong basis for the future development of such models. A predictive QSAR model would be invaluable for accelerating the discovery of new this compound-based therapeutic agents.

In Silico Prediction of Molecular Properties and Tautomeric Equilibria

In silico methods are widely used to predict various molecular properties that are important for drug development, such as absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. These predictions help in the early stages of drug discovery to prioritize compounds with favorable drug-like properties.

For oxazolo[5,4-d]pyrimidine derivatives, in silico prediction of physicochemical, pharmacokinetic, and pharmacological properties has been performed to assess their druglikeness.

Furthermore, computational methods can be used to study tautomeric equilibria, which is crucial for understanding the behavior of heterocyclic compounds in different environments. For a 7-aminooxazolo[5,4-d]pyrimidine derivative, computational studies have been conducted to determine the equilibrium between the amine and imine tautomers. The calculations showed that the amine tautomer is significantly more stable, with the imine tautomer being present in negligible amounts at equilibrium. mdpi.com Specifically, the Gibbs free energy difference (ΔG) for the tautomeric transition was calculated to be 10.752 kcal/mol in an ethanol (B145695) environment, indicating a strong preference for the amine form. mdpi.com

Chemoinformatics and Database Mining for this compound Research

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Database mining is a key aspect of chemoinformatics, where chemical databases are searched to identify compounds with specific structural features or predicted biological activities.

In the context of this compound research, chemoinformatic approaches such as pharmacophore-based virtual screening have been utilized. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By screening large chemical databases like Asinex, ChemBridge, and ZINC with a pharmacophore model, researchers can identify novel compounds that are likely to be active. nih.gov

For the related oxazolo[4,5-g]quinazolin-2(1H)-one derivatives, a pharmacophore model consisting of three hydrogen bond acceptors and two aromatic rings (AAARR) was developed and used to screen several databases, leading to the identification of potential EGFR inhibitors. nih.gov This approach demonstrates the power of chemoinformatics and database mining in expanding the chemical space for a given biological target and identifying novel scaffolds for drug development, a strategy that is equally applicable to the this compound core.

Mechanistic Biological Research and Target Engagement of Oxazolo 4,5 D Pyrimidine Derivatives

Identification and Validation of Molecular Targets Modulated by Oxazolo[4,5-d]pyrimidine Ligands

Derivatives of the oxazolopyrimidine core have been identified as potent ligands for a variety of biological targets, including enzymes and receptors critical to disease pathogenesis. nih.govmdpi.com

The primary mechanism through which many oxazolopyrimidine derivatives exert their biological effects is via the inhibition of key enzymes. mdpi.com Extensive research has focused on their role as inhibitors of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

VEGFR2 and EGFR Inhibition: Oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been developed as potent inhibitors of VEGFR2, a key mediator of tumor angiogenesis. nih.govnih.gov Molecular docking studies suggest these compounds typically bind to the ATP-binding site of the VEGFR2 kinase domain. mdpi.comnih.gov The oxazolo[5,4-d]pyrimidine moiety often positions itself in the ATP binding pocket, forming critical hydrogen bonds with amino acid residues in the hinge region, such as Cys919 and Asp1046. mdpi.commdpi.com For instance, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines showed potent inhibitory activity against VEGFR2 kinase. nih.gov One of the most effective compounds from this series, 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, demonstrated an IC50 value of 0.33 µM against VEGFR2. mdpi.com

Certain derivatives exhibit dual inhibitory activity against both VEGFR2 and EGFR. mdpi.com Structure-activity relationship (SAR) studies have shown that substituents on the oxazolopyrimidine core significantly influence potency and selectivity. mdpi.com For EGFR inhibition, an anilino moiety at the C(7) position and an aromatic ring at C(2) were found to be important. mdpi.com The introduction of a 4-methylpiperazine group on the C(2)-phenyl ring was beneficial for activity against wild-type EGFR. mdpi.com

Compound DerivativeTarget EnzymeInhibitory ActivityReference
2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineVEGFR2IC50 = 0.33 µM mdpi.com
C(7)-substituted oxazolo[5,4-d]pyrimidine with C(2)-phenyl and 4-methylpiperazine moietyEGFR (Wild Type)IC50 = 5.2 nM mdpi.com
2-phenyloxazolo[5,4-d]pyrimidine-7-oneHGPRTKi = 84 µM (Competitive) mdpi.com
6-N-4-methylbenzyl derivative (3b)VEGFR2IC50 comparable to tivozanib nih.gov
6-N-2,4-dimethoxybenzyl derivative (3h)VEGFR2IC50 comparable to tivozanib nih.gov

BCL-2, HGPRT, and ADK Inhibition: Beyond receptor tyrosine kinases, oxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit other crucial enzymes and regulatory proteins. Certain derivatives, particularly those with an isoxazole (B147169) substituent at the C(2) position and aliphatic amino chains at C(7), exhibit inhibitory activity against the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). mdpi.comresearchgate.net Inhibition of BCL-2 disrupts the cell's anti-apoptotic defenses, releasing pro-apoptotic proteins and promoting programmed cell death. mdpi.comresearchgate.net One derivative with a methyl group at C(5) and a pentylamino group at C(7) was found to completely block the synthesis of the BCL-2 protein. mdpi.com

These compounds have also been identified as competitive inhibitors of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), an enzyme involved in the purine (B94841) salvage pathway. mdpi.com 2-phenyloxazolo[5,4-d]pyrimidine-7-one was reported to have a competitive inhibition constant (Ki) of 84 µM. mdpi.com Additionally, the oxazolo[5,4-d]pyrimidine scaffold has been utilized to design inhibitors of adenosine (B11128) kinase (ADK). nih.govmdpi.com

In addition to enzyme inhibition, oxazolo[5,4-d]pyrimidine derivatives have been identified as antagonists for several G protein-coupled receptors (GPCRs) and ion channels. mdpi.com Specific derivatives have been reported to act as antagonists of the purinergic P2Y1 receptor, the transient receptor potential vanilloid type 1 (TRPV1) receptor, and the angiotensin II receptor type 2 (ATR2). mdpi.com While the specific binding profiles and detailed ligand-receptor interaction mechanisms for these targets are not as extensively characterized as for the kinase targets, their identification points to the broad therapeutic potential of this chemical scaffold. mdpi.com

The engagement of molecular targets by this compound derivatives translates into distinct effects on cellular functions, primarily through the disruption of signaling pathways and the induction of apoptosis. mdpi.commdpi.com

By inhibiting receptor tyrosine kinases like VEGFR2 and EGFR, oxazolo[5,4-d]pyrimidine compounds directly interfere with downstream signal transduction pathways crucial for cancer cell proliferation, survival, and angiogenesis. mdpi.comnih.gov VEGFR2 activation by its ligand, VEGF, typically triggers signaling cascades including the Ras/Raf/MAPK and PI3K/Akt pathways, which promote endothelial cell migration, proliferation, and survival. semanticscholar.org Inhibition of VEGFR2 by oxazolopyrimidine derivatives blocks these downstream signals, thereby impeding the formation of new blood vessels that supply tumors. nih.gov

Some derivatives have also been shown to modulate components of the mitogen-activated protein kinase (MAPK) pathways, such as JNK, p38α, and p38β, indicating a broader impact on cellular signaling beyond a single kinase target. nih.gov

A significant mechanism of action for the anticancer activity of oxazolo[5,4-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This effect is often a direct consequence of target engagement. researchgate.net For instance, the inhibition of the anti-apoptotic protein BCL-2, as described previously, directly promotes apoptosis by allowing pro-apoptotic proteins to initiate the cell death cascade. mdpi.comresearchgate.net Furthermore, some oxazolo[5,4-d]pyrimidines can activate the caspase cascade, a family of proteases that are central executioners of apoptosis. nih.govmdpi.com The activity of certain derivatives is associated with triggering cell signaling pathways that ultimately converge on apoptosis. mdpi.com

Exploration of Molecular Mechanisms of Action at the Cellular Level[1],

Investigation of Immunomodulatory Mechanisms in Research Models

Research into the immunomodulatory effects of oxazolopyrimidine derivatives has revealed nuanced interactions with both cellular and humoral immune responses. Studies on the closely related oxazolo[5,4-d]pyrimidine and isthis compound scaffolds provide significant insights into the potential mechanisms of the this compound core.

A series of novel 7-aminooxazolo[5,4-d]pyrimidines demonstrated significant immunoregulatory profiles in in vitro assays. mdpi.com Two compounds from this series, SCM5 and SCM9, were found to strongly inhibit the proliferation of human peripheral blood lymphocytes induced by phytohemagglutinin A and the proliferation of mouse splenocytes induced by lipopolysaccharide. mdpi.com This suggests a potent antiproliferative effect on both T-cells and B-cells. Further investigation showed that compound SCM9 also moderately suppressed the production of tumor necrosis factor-α (TNF-α) in a human whole blood culture, indicating an anti-inflammatory component to its activity. mdpi.com

Molecular-level investigations using Jurkat (T-cell) and WEHI-231 (B-cell) lines showed that these compounds exerted differential effects on key signaling proteins. mdpi.com The immunosuppressive mechanism of SCM5 was linked to the activation of apoptotic pathways. mdpi.com It caused a strong decrease in the expression of mitogen-activated protein kinases (MAP kinases) such as ERK1, ERK2, JNK, and p38 subunits, which are essential for cell differentiation and activation. mdpi.com Concurrently, in WEHI-231 cells, SCM5 induced a strong amplification in the expression of molecules involved in apoptosis, including caspase 8, caspase 9, NFκB, Bcl-2, and Fas. mdpi.com

Studies on isthis compound derivatives in mouse models have also uncovered selective immunomodulatory activities. nih.gov Two compounds, 8g and 10f, were tested for their effects on the immune response. nih.gov Both compounds were found to significantly inhibit the humoral immune response in vivo. nih.gov However, their broader mechanistic profiles differed; compound 10f was characterized as a universal inhibitor of the immune response, whereas compound 8g was found to selectively suppress the humoral immune response. nih.gov This highlights the ability of subtle structural changes to impart selectivity in targeting different arms of the immune system.

Phenotypic Biological Screening for Novel Mechanisms in Research Models

Phenotypic screening serves as a crucial tool for discovering novel biological activities and mechanisms of action for new chemical entities. Due to the structural similarity of the oxazolopyrimidine scaffold to naturally occurring purine bases, derivatives of this class are considered "privileged scaffolds" and are frequently subjected to broad biological screening. mdpi.comnih.gov This approach allows for the identification of unexpected therapeutic activities by observing the compound's effects on cell or organism physiology, without preconceived bias about its molecular target. This strategy is particularly valuable for identifying first-in-class mechanisms.

In Vitro Cellular Model Systems for Mechanistic Elucidation

A variety of in vitro cellular models have been employed to dissect the biological mechanisms of oxazolopyrimidine derivatives. These systems allow for controlled investigation into cellular proliferation, signaling, and viability.

Primary Immune Cell Assays : Human peripheral blood lymphocytes and mouse splenocytes are standard models for assessing general immunomodulatory activity. mdpi.com In these systems, mitogens like phytohemagglutinin A (for T-cells) and lipopolysaccharide (for B-cells) are used to induce proliferation. The ability of 7-aminooxazolo[5,4-d]pyrimidine derivatives SCM5 and SCM9 to inhibit this induced proliferation provided the initial evidence of their immunosuppressive potential. mdpi.com Human whole blood cultures have also been used to evaluate the effects on cytokine production, revealing that SCM9 could suppress TNF-α. mdpi.com

Immortalized Cell Lines for Pathway Analysis : To gain deeper mechanistic insights, immortalized cell lines are used. Jurkat (human T-lymphocyte) and WEHI-231 (mouse B-lymphoma) cell lines were instrumental in demonstrating that oxazolo[5,4-d]pyrimidine derivatives could differentially modulate key intracellular signaling pathways. mdpi.com Analysis of protein expression in these cells after treatment with compound SCM5 revealed its pro-apoptotic mechanism through the modulation of MAP kinases and a suite of apoptosis-related proteins. mdpi.com Another derivative, SCM9, was shown to increase the expression of JNK and p38α in Jurkat cells, also suggesting a pro-apoptotic action towards T-cells. mdpi.com

The following table summarizes the mechanistic findings for select 7-amino-oxazolo[5,4-d]pyrimidine derivatives in these cellular models.

CompoundCell ModelKey Mechanistic FindingSignaling Pathway/Protein Modulation
SCM5Human PBMC / Mouse SplenocytesPotent antiproliferative activityInhibition of mitogen-induced proliferation
SCM5Jurkat / WEHI-231 CellsInduction of apoptosis↓ ERK1/2, JNK, p38 ↑ Caspase 8/9, NFκB, Bcl-2, Fas
SCM9Human PBMC / Mouse SplenocytesPotent antiproliferative activityInhibition of mitogen-induced proliferation
SCM9Human Whole Blood CultureAnti-inflammatory activity↓ TNF-α production
SCM9Jurkat CellsPro-apoptotic action towards T-cells↑ JNK, p38α

In Vivo Mechanistic Investigations in Experimental Animal Models (focus on mechanistic insights, not therapeutic outcomes)

In vivo animal models are essential for understanding how the cellular activities of a compound translate to a systemic effect and for uncovering complex immunomodulatory mechanisms that cannot be modeled in vitro.

Research on isthis compound derivatives provides a clear example of how in vivo models yield critical mechanistic insights. nih.gov In a mouse model, the effects of compounds 8g and 10f on the immune response were evaluated. nih.gov Both compounds were shown to cause a significant inhibition of the humoral immune response to sheep erythrocytes, demonstrating a clear immunosuppressive effect on antibody production in vivo. nih.gov

To further probe the mechanism, a delayed-type hypersensitivity (DTH) assay was conducted to assess the effect on cell-mediated immunity. nih.gov In this assay, a suppressive activity was observed only for compound 10f, while compound 8g was inactive. nih.gov This crucial finding from a phenotypic in vivo screen demonstrated a clear mechanistic divergence between two closely related compounds. The results indicated that compound 10f acts as a broad or universal inhibitor of the immune response, affecting both humoral and cell-mediated arms, while compound 8g functions as a selective suppressor, primarily targeting the humoral immune response. nih.gov Such insights are vital for guiding the future development of compounds with precisely tailored immunomodulatory profiles.

Applications of Oxazolo 4,5 D Pyrimidine As Chemical Probes and Research Tools

Development of Affinity Probes for Target Deconvolution

A critical challenge in drug discovery is the identification of the molecular targets through which a bioactive small molecule exerts its effects. This process, known as target deconvolution, is essential for understanding the mechanism of action and for optimizing lead compounds. Oxazolo[4,5-d]pyrimidine derivatives have been utilized in strategies aimed at elucidating their biological targets.

One effective approach involves leveraging large-scale screening data in conjunction with computational algorithms. For instance, a series of synthesized 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives were evaluated for their anti-breast cancer activity against the National Cancer Institute's (NCI) 60-cell line panel. nih.gov The resulting activity profiles were then analyzed using the COMPARE algorithm, a computational tool that correlates the pattern of cellular growth inhibition of a compound with those of known anticancer agents in the NCI database. This analysis can suggest a mechanism of action by identifying established drugs with similar activity profiles.

Through this methodology, it was discovered that one of the this compound derivatives, compound 1 (2,5-Diphenyl-7-(piperazin-1-yl)-1,3-oxazolo[4,5-d]pyrimidine), effectively suppressed adenosine (B11128) kinase (ADK) in cultured MDA-MB-231 breast cancer cell lines. nih.gov This finding points to ADK as a potential molecular target responsible for the compound's anticancer properties. While this study did not involve the creation of a classical affinity probe (i.e., a molecule with a reactive group or tag for covalent capture of its target), the use of a library of related compounds to probe biological systems and identify a specific target through correlative analysis represents a powerful strategy for target deconvolution.

Table 1: this compound Derivative Implicated in Target Deconvolution

Compound IDStructureInvestigated ActivityIdentified Potential Target
1 2,5-Diphenyl-7-(piperazin-1-yl)-1,3-oxazolo[4,5-d]pyrimidineAnti-breast cancerAdenosine Kinase (ADK)

Fluorescent and Labeled this compound Derivatives for Biological Imaging

Fluorescently labeled small molecules are indispensable tools for visualizing biological processes in real-time within living cells and organisms. By attaching a fluorophore to a bioactive scaffold, researchers can track the molecule's distribution, target engagement, and dynamic behavior.

Currently, the literature on fluorescently labeled this compound derivatives specifically designed for biological imaging is limited, suggesting this is an underexplored area of research for this particular scaffold. However, related heterocyclic systems have been successfully functionalized for such purposes. For example, cyanine (B1664457) dyes based on an oxazolo[4,5-b]pyridinium core have been developed as fluorescent probes for the visualization of nucleic acids. researchgate.net This demonstrates the general feasibility of creating fluorescent probes from related oxazole-containing fused ring systems.

While specific examples for the this compound core are not yet prevalent in published research, the potential for developing such tools is significant. Future work could involve the synthesis of this compound derivatives appended with common fluorophores to enable studies on their subcellular localization and interaction with target proteins via fluorescence microscopy.

Furthermore, the concept of radiolabeling these compounds for in vivo imaging techniques like Positron Emission Tomography (PET) has been proposed in patent literature. google.com Isotopically labeled compounds, for instance with 11C, 18F, or tritium (B154650) (3H), could serve as tracers to study the distribution and target engagement of these molecules in preclinical and clinical settings. google.comdntb.gov.ua

Use in High-Throughput Screening (HTS) and High-Content Screening (HCS) Campaigns for Discovery Research

High-throughput screening (HTS) and high-content screening (HCS) are foundational strategies in modern drug discovery, allowing for the rapid evaluation of large compound libraries for biological activity. The this compound scaffold has been successfully employed in such campaigns to identify novel bioactive agents.

A prominent example is the screening of various this compound derivatives against the NCI-60 panel of human cancer cell lines. nih.govresearchgate.netthieme-connect.com This platform assesses the growth-inhibitory effects of compounds across 60 different cancer cell lines, providing a rich dataset on their potency and selectivity. Several studies have reported the outcomes of screening novel series of 7-substituted oxazolo[4,5-d]pyrimidines.

For instance, a series of 7-sulfonyldiazepan- and 7-sulfonylpiperazine-substituted oxazolo[4,5-d]pyrimidines were synthesized and evaluated in the NCI-60 screen. thieme-connect.com This campaign identified two particularly active compounds:

7-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenyl)-5-phenyl researchgate.netcore.ac.ukoxazolo-[4,5-d]pyrimidine , which demonstrated cytotoxic activity and high selectivity towards the CNS cancer cell line SNB-75. thieme-connect.com

2-(4-methylphenyl)-7-(4-methylsulfonyl-1,4-diazepan-1-yl)-5-phenyl researchgate.netcore.ac.ukThis compound , which showed very high activity against the non-small cell lung cancer NCI-H460 cell line. thieme-connect.com

Another study focused on the anti-breast cancer activity of a series of 1,3-oxazolo[4,5-d]pyrimidine derivatives, again utilizing the NCI screening platform. nih.gov Among the synthesized compounds, 5-Phenyl-7-piperazin-1-yl-2-p-tolyl-oxazolo[4,5-d]pyrimidine exhibited the highest antitumor potency against a subpanel of breast cancer cell lines. thieme-connect.com

These examples highlight how the systematic screening of this compound libraries can efficiently identify hit compounds with promising and often selective biological activity, paving the way for further development as therapeutic leads or as probes to study specific cancer biologies.

Table 2: Bioactive this compound Derivatives Identified Through HTS

Compound NameScreening CampaignKey Finding
7-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenyl)-5-phenyl researchgate.netcore.ac.ukoxazolo-[4,5-d]pyrimidineNCI-60Selective cytotoxic activity against CNS cancer cell line SNB-75. thieme-connect.com
2-(4-methylphenyl)-7-(4-methylsulfonyl-1,4-diazepan-1-yl)-5-phenyl researchgate.netcore.ac.ukThis compoundNCI-60High activity against non-small cell lung cancer cell line NCI-H460. thieme-connect.com
5-Phenyl-7-piperazin-1-yl-2-p-tolyl-oxazolo[4,5-d]pyrimidineNCI Breast Cancer SubpanelHigh antitumor potency against breast cancer cell lines. thieme-connect.com

Application in Chemo-proteomics and Activity-Based Protein Profiling

Chemoproteomics and activity-based protein profiling (ABPP) are powerful technologies that use chemical probes to map the interactions of small molecules with proteins on a proteome-wide scale. These approaches can be used to identify the targets of a drug, discover off-targets, and assess the functional state of enzymes in complex biological systems.

While the application of this compound derivatives as dedicated probes in chemoproteomics and ABPP studies is an emerging area, the potential for their use is evident. For example, a doctoral thesis on the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors describes the synthesis of a 2-Propyl-oxazolo[4,5-d]pyrimidine and also extensively discusses ABPP as a key technique for characterizing the activity of serine hydrolases like FAAH. core.ac.uk Although the thesis does not explicitly detail the use of this specific compound as an ABPP probe, it establishes a clear link between the this compound scaffold and this powerful proteomic technology.

Furthermore, patent literature has described this compound derivatives as potentially "excellent chemical probes for a study of cullin 3 and its role in different biological processes and human diseases." google.com Cullins are scaffold proteins that are crucial components of cullin-RING E3 ubiquitin ligases, which play a major role in protein degradation. The development of chemical probes for these targets would be highly valuable for studying the ubiquitin-proteasome system.

These instances suggest that the this compound scaffold is a promising candidate for the design of future chemoproteomic and ABPP probes. By incorporating a reactive "warhead" or a bio-orthogonal handle for subsequent labeling, these compounds could be transformed into powerful tools for covalently modifying their protein targets, enabling their identification and functional characterization within the native proteome.

Future Perspectives and Emerging Research Directions for Oxazolo 4,5 D Pyrimidine

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of oxazolo[4,5-d]pyrimidines is geared towards efficiency, sustainability, and diversification. Traditional synthetic routes often involve multi-step processes that can be time-consuming and generate significant waste. core.ac.uk Emerging research is focused on developing more advanced and "green" methodologies.

Key approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of related heterocyclic systems, a principle that is being applied to oxazolopyrimidines. oiccpress.com

Flow Chemistry: Continuous flow technology offers a scalable and controlled environment for synthesizing building blocks and final compounds, enhancing safety and consistency. core.ac.uk

Catalyst Innovation: The use of novel, reusable catalysts, such as sulfonic acid functionalized SBA-15, is being explored to create more environmentally friendly and efficient condensation reactions. oiccpress.com

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure are being developed to streamline the production of complex derivatives, such as the synthesis of oxazolo[4,5-d]pyrimidin-7-ones from 1,3-oxazol-5(4H)-ones. thieme-connect.comresearchgate.net

These advanced methods aim to make the synthesis of diverse oxazolo[4,5-d]pyrimidine libraries more practical, facilitating broader screening and development efforts. researchgate.net

Exploration of Underexplored Biological Targets and Mechanisms

While the anticancer properties of oxazolo[4,5-d]pyrimidines are a primary research focus, their structural similarity to purines suggests a much wider range of potential biological activities that remain largely unexplored. thieme-connect.comresearchgate.net Future research will likely pivot towards identifying and validating novel molecular targets.

Emerging areas of investigation include:

Enzyme Inhibition: Beyond established targets, researchers are exploring a wider range of enzymes. For instance, molecular docking studies have suggested that some derivatives may act as inhibitors of carbonic anhydrase XII, a potential mechanism for their antitumor action against non-small cell lung cancer and CNS cancer. thieme-connect.comresearchgate.net

Antiviral Activity: The structural features of these compounds make them candidates for antiviral agents, and preliminary studies are beginning to evaluate their efficacy against various viruses. orcid.org

Plant Growth Regulation: Certain derivatives have shown potential as plant growth regulators, indicating possible applications in agriculture. saudijournals.com

Kinase Inhibition: As analogs of purines, which are fundamental to kinase activity, these compounds are being investigated as inhibitors of various protein kinases involved in cell signaling and disease. researchgate.net

A probabilistic assessment of compound interactions with specific targets is an early-stage strategy being used to predict molecular mechanisms of action and guide further investigation. thieme-connect.com

Integration with Artificial Intelligence and Machine Learning in Rational Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel this compound derivatives. These computational tools can analyze vast datasets to predict the biological activity and properties of new compounds, significantly accelerating the discovery process.

Recent applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning techniques are used to build robust QSAR models. thieme-connect.com These models can predict the anticancer activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Virtual Screening: AI-driven models have been successfully used to screen virtual libraries of oxazolo[4,5-d]pyrimidines to identify compounds with potential activity against specific cancer cell lines, such as human glioblastoma SNB-75. thieme-connect.comresearchgate.net

ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds, ensuring they possess drug-like characteristics early in the design phase. thieme-connect.com

A notable study utilized machine learning to create predictive models for anticancer activity against the SNB-75 cell line, leading to the synthesis of novel derivatives with significant and selective cytotoxic activity. thieme-connect.com

Compound IDTarget Cell LinePredicted ActivityExperimental FindingReference
Compound A CNS SNB-75HighDemonstrated cytotoxic activity and high selectivity thieme-connect.com
Compound B NCI-H460 (Non-small cell lung)Not specifiedShowed very high activity thieme-connect.com

Compound A: 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenyl)-5-phenyl thieme-connect.comresearchgate.netoxazolo-[4,5-d]pyrimidine Compound B: 2-(4-methylphenyl)-7-(4-methylsulfonyl-1,4-diazepan-1-yl)-5-phenyl thieme-connect.comresearchgate.netThis compound

Challenges and Opportunities in Scaffold Optimization for Enhanced Research Utility

The this compound scaffold offers a versatile template for chemical modification, but its optimization presents both challenges and opportunities. A significant challenge has been the limited availability of versatile building blocks, such as a 5,7-dichlorothis compound, which would facilitate broader functionalization. core.ac.uk

Despite this, research has demonstrated that strategic modifications at various positions on the scaffold can lead to significant improvements in potency and selectivity.

Position of SubstitutionSubstituent TypeImpact on ActivityExample ApplicationReference
Position 7 Piperazine (B1678402) and diazepane ringsEnhanced anticancer potencyTargeting breast cancer and CNS cancer cell lines thieme-connect.comresearchgate.net
Position 7 N-unsubstituted piperazine/homopiperazineIntroduction of sulfonyl groupsSynthesis of N-sulfonyl derivatives with antitumor activity thieme-connect.com
Positions 2 and 5 Aromatic substituentsCrucial for activityAnticancer activity against various cell lines thieme-connect.com

Future work will focus on developing synthetic routes to novel intermediates that allow for more diverse substitutions. This will enable a more thorough exploration of the structure-activity relationships (SAR) and the development of compounds with fine-tuned biological activities for use as research tools and therapeutic leads.

Synergistic Approaches Combining this compound with Other Chemical Modalities

An emerging frontier in drug discovery is the development of synergistic approaches, where the combination of two or more chemical entities results in an enhanced therapeutic effect. For the this compound scaffold, this could involve creating hybrid molecules or co-administering them with other agents.

The core idea is to combine the unique properties of the this compound core with other pharmacophores to target multiple pathways simultaneously. This strategy is conceptually successful in anticancer drug design for overcoming drug resistance and improving efficacy. While specific examples of synergistic combinations involving oxazolo[4,5-d]pyrimidines are still in early stages, the principle is well-established for related heterocyclic compounds. acs.org Future research is expected to explore the design of hybrid molecules that incorporate the this compound scaffold linked to other bioactive fragments, aiming to create dual-target inhibitors or compounds with enhanced cell penetration and target engagement.

Q & A

Q. What synthetic strategies are commonly employed to prepare oxazolo[4,5-d]pyrimidine derivatives, and how can reaction conditions be optimized?

Methodological Answer: this compound derivatives are typically synthesized via cyclocondensation or functionalization of preconstructed pyrimidine scaffolds. For instance, dichloromethylene intermediates (e.g., 4-dichloromethylene-2-phenyl-1,3-oxazol-5(4H)-one) can undergo nucleophilic substitution or cyclization to form the fused oxazole-pyrimidine core . Microwave-assisted synthesis using mesoporous silica catalysts (e.g., SBA-Pr-NH2) has been reported to enhance reaction efficiency and yield by reducing reaction time and improving regioselectivity . Optimization involves screening solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., p-TsOH), with characterization via 1^1H/13^{13}C NMR and HRMS to confirm structural integrity.

Q. How are this compound derivatives characterized for structural validation?

Methodological Answer: Structural elucidation relies on spectroscopic techniques:

  • NMR spectroscopy : 1^1H NMR identifies substituents on the oxazole and pyrimidine rings (e.g., aromatic protons at δ 7.5–8.5 ppm), while 13^{13}C NMR confirms carbonyl groups (C=O at ~160–170 ppm) and heterocyclic carbons.
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguous regiochemistry in fused systems .
    For example, in antiviral studies, compounds were characterized before biological evaluation to ensure purity (>95% by HPLC) .

Q. What in vitro assays are used for preliminary evaluation of antiviral or cytotoxic activity?

Methodological Answer:

  • Antiviral activity : Measure EC50_{50} (half-maximal effective concentration) using plaque reduction assays (e.g., against HCMV, HSV-1) in infected cell lines (e.g., human fibroblasts). Viral replication is quantified via qPCR or fluorescent dye incorporation .
  • Cytotoxicity : Determine CC50_{50} (half-maximal cytotoxic concentration) using MTT or resazurin assays in healthy cells (e.g., Vero cells). Selectivity indices (SI = CC50_{50}/EC50_{50}) >10 indicate therapeutic potential .
  • Dose-response curves : Generated using serial dilutions (e.g., 0.1–150 µM) to assess potency and toxicity thresholds.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved selectivity?

Methodological Answer: SAR analysis identifies critical functional groups influencing activity. For example:

  • Substituent position : Antiviral activity against HCMV is enhanced with electron-withdrawing groups (e.g., -NO2_2) at the oxazole C-2 position .
  • Side-chain modifications : Thiosemicarbazide moieties improve anticancer activity by targeting kinases (e.g., PI3Kδ) via hydrogen bonding with ATP-binding pockets .
  • Scaffold hybridization : Fusing triazolo or thiazolo rings (e.g., thiazolo[4,5-d]pyrimidine) broadens antibacterial activity by disrupting bacterial DNA gyrase . Computational docking (e.g., AutoDock Vina) validates binding modes before synthesis .

Q. How can contradictory cytotoxicity and efficacy data be resolved in antiviral studies?

Methodological Answer: Contradictions arise when high EC50_{50} (low potency) coexists with low CC50_{50} (high cytotoxicity). Strategies include:

  • Structural analogs : Replace toxic groups (e.g., methyl with trifluoromethyl) to reduce off-target effects. Compound 9 (EC50_{50} >1.20 µM, CC50_{50} = 3.14 µM) showed higher SI than Compound 2 (CC50_{50} = 4.83 µM) in HCMV studies .
  • Prodrug approaches : Mask cytotoxic moieties (e.g., esterification) to improve bioavailability and reduce direct cell damage.
  • Mechanistic studies : Use transcriptomics/proteomics to identify pathways affected by cytotoxicity (e.g., mitochondrial dysfunction).

Q. What computational tools are effective for predicting the bioactivity of novel this compound analogs?

Methodological Answer:

  • QSAR modeling : Utilize molecular descriptors (e.g., logP, topological polar surface area) to correlate structural features with activity. For example, models built with Dragon software identified hydrophobic substituents as critical for EGFR inhibition .
  • Machine learning : Train models on public databases (e.g., ChEMBL) to prioritize synthetic targets.
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with LSD1 or NADPH oxidase) to assess binding stability and guide rational design .

Q. How can selectivity for specific biological targets (e.g., kinases vs. GPCRs) be engineered into this compound derivatives?

Methodological Answer:

  • Pharmacophore alignment : Overlay known inhibitors (e.g., EGFR inhibitors vs. cannabinoid receptor ligands) to identify divergent binding features. For instance, pyrimido[4,5-d]pyrimidine-2,4-diones selectively target EGFR-L858R/T790M mutants via hydrophobic interactions absent in GPCRs .
  • Biochemical assays : Screen against target panels (e.g., Eurofins KinaseProfiler) to quantify off-target inhibition.
  • Crystallography : Resolve co-crystal structures (e.g., PI3Kδ-inhibitor complexes) to optimize steric and electronic complementarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.